molecular formula C16H21NO5 B1327884 Ethyl 8-(3-nitrophenyl)-8-oxooctanoate CAS No. 898777-57-6

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate

Cat. No.: B1327884
CAS No.: 898777-57-6
M. Wt: 307.34 g/mol
InChI Key: DMROQKSPOGJSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst, followed by nitration to introduce the nitrophenyl group. The reaction conditions often include:

    Esterification: 8-oxooctanoic acid is reacted with ethanol in the presence of a strong acid like sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Nitration: The esterified product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-(3-nitrophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Reduction: Ethyl 8-(3-aminophenyl)-8-oxooctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 8-(3-nitrophenyl)-8-oxooctanoic acid and ethanol.

Scientific Research Applications

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: Similar structure but with the nitro group at the 4-position.

    Ethyl 8-(3-aminophenyl)-8-oxooctanoate: The reduced form with an amino group instead of a nitro group.

    Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate: A derivative with a methoxy group instead of a nitro group.

Properties

IUPAC Name

ethyl 8-(3-nitrophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-2-22-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(12-13)17(20)21/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROQKSPOGJSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645724
Record name Ethyl 8-(3-nitrophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-57-6
Record name Ethyl 8-(3-nitrophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.